![molecular formula C6H8N2O B569800 (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol CAS No. 1219019-23-4](/img/structure/B569800.png)

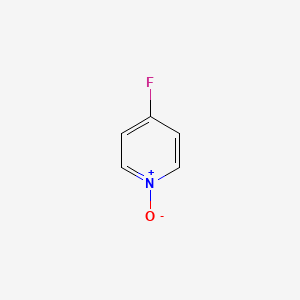

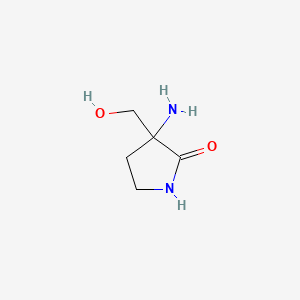

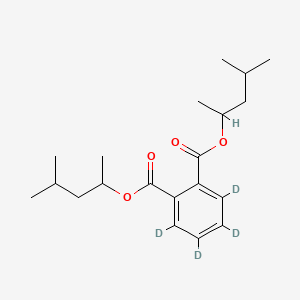

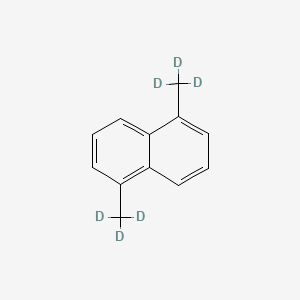

(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol” is a biochemical compound used for proteomics research . It has a molecular formula of C6H8N2O and a molecular weight of 124.14 .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 124.14 . The compound should be stored in a dry environment at a temperature between 2-8°C .

Applications De Recherche Scientifique

Imidazole Derivatives in Medicinal Chemistry

Imidazole derivatives, including those related to "(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol", play a critical role in medicinal chemistry due to their diverse bioactive properties. For instance, the imidazo[1,2-b]pyridazine scaffold is recognized for its significant impact on developing kinase inhibitors, such as ponatinib, showcasing its potential in therapeutic applications. These derivatives exhibit a wide range of pharmacological activities, including anticancer, antifungal, and antibacterial effects, underscoring their versatility and utility in drug discovery and development (Garrido et al., 2021).

Applications in Organic Synthesis and Catalysis

Imidazole and its derivatives are also pivotal in the field of organic synthesis and catalysis. For example, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been extensively studied. These compounds are utilized in a variety of chemical reactions, demonstrating their versatility as reagents and catalysts in organic chemistry. Their applications extend to the synthesis of complex organic compounds and materials, illustrating the broad utility of imidazole derivatives in enhancing reaction efficiencies and outcomes (Abdurakhmanova et al., 2018).

Antimicrobial and Antifungal Applications

Imidazole derivatives are known for their antimicrobial and antifungal properties. They serve as raw materials for manufacturing anti-fungal drugs, such as ketoconazole and clotrimazole, and are used in the synthesis of pesticides and insecticides. This highlights their significance in addressing microbial resistance and developing new antimicrobial agents. The versatility of imidazole derivatives in combating a range of microbial pathogens underscores their importance in pharmaceutical and agricultural applications (2022).

Mécanisme D'action

Target of Action

Imidazole derivatives have been known to interact with a variety of targets, including enzymes like sarcosine oxidase and nitric oxide synthase, inducible .

Mode of Action

Imidazole derivatives often interact with their targets by binding to the active site, leading to changes in the target’s function .

Biochemical Pathways

Imidazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Imidazole derivatives often lead to changes in cellular function, depending on their specific targets .

Analyse Biochimique

Biochemical Properties

(6S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with proteases, where it acts as an inhibitor, thereby regulating proteolytic activities. Additionally, this compound has been observed to bind with certain receptor proteins, influencing signal transduction pathways. These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By influencing gene expression, this compound can alter cellular metabolism, leading to changes in the production of key metabolic intermediates. This compound also affects the activity of transcription factors, thereby impacting the expression of genes involved in cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the enzyme and the specific interaction. Furthermore, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are critical for the compound’s role in regulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact significantly increases beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for its metabolism. These interactions can affect the metabolic flux and levels of various metabolites. Additionally, this compound can influence the activity of coenzymes, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is also influenced by its hydrophobicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments or organelles, thereby influencing its biochemical activity .

Propriétés

IUPAC Name |

(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXNUSXUUWAEGE-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1=NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN2C1=NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-1,3,4-Metheno-1H-5-oxa-1a,3-diazacyclobuta[cd]pentalene(9CI)](/img/no-structure.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol](/img/structure/B569733.png)